

# 5-Chlorosalicylthioamide CAS number and synonyms

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## Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzenecarbothioamide

CAS No.: 79173-87-8

Cat. No.: B3000351

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Technical Monograph: 5-Chlorosalicylthioamide

## Part 1: Executive Summary & Chemical Identity

5-Chlorosalicylthioamide is a specialized organosulfur compound serving as a critical pharmacophore in medicinal chemistry.[1] Structurally, it is the thio-analog of 5-chlorosalicylamide, characterized by the substitution of the carbonyl oxygen with sulfur.[1] This modification significantly alters the compound's electronic distribution, lipophilicity, and hydrogen-bonding capability, making it a "privileged scaffold" for the synthesis of bioactive heterocycles, particularly thiazoles via Hantzsch cyclization.[1]

While often encountered as an intermediate, the core structure shares physicochemical properties with salicylanilide anthelmintics (e.g., Niclosamide), suggesting potential utility as an uncoupler of oxidative phosphorylation.[1]

## Chemical Identity Table

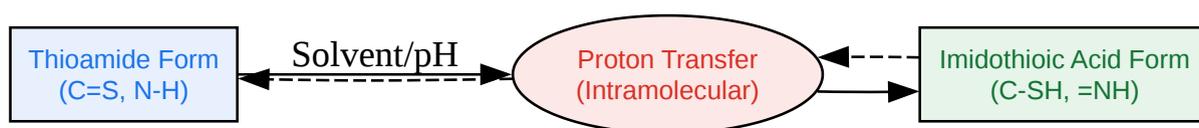
Parameter	Detail
Common Name	5-Chlorosalicylthioamide
Systematic Name (IUPAC)	5-Chloro-2-hydroxybenzenecarbothioamide
CAS Registry Number	79173-87-8
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNOS
Molecular Weight	187.65 g/mol
SMILES	<chem>Nc(c1cc(Cl)ccc1O)S</chem>
InChI Key	Derived from structure (e.g., XAHHAPTXE0SEHR-UHFFFAOYSA-N for homologs)
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; sparing solubility in water.[2][3]

## Part 2: Structural Chemistry & Electronic Properties

The reactivity of 5-chlorosalicylthioamide is governed by two primary electronic features:

- Intramolecular Hydrogen Bonding:** A strong hydrogen bond exists between the phenolic hydroxyl proton and the thioamide sulfur (or nitrogen), stabilizing the planar conformation.[1] This mimics the "pseudo-ring" seen in salicylaldehydes.[1]
- Thioamide-Imidothioic Acid Tautomerism:** Unlike amides, thioamides exhibit a significant contribution from the mercapto-imidate tautomer, particularly in polar solvents or during metal coordination.[1]

### Visualizing Tautomerism & Resonance



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Figure 1: Tautomeric equilibrium between the thione (major) and thiol (minor) forms, influencing reactivity in cyclization reactions.[1]

## Part 3: Synthesis & Production Protocols

The most robust synthesis involves the thionation of the corresponding amide precursor, 5-chlorosalicylamide (CAS 7120-43-6), using Lawesson's Reagent.[1] This method is preferred over

due to milder conditions and higher yields.[1]

### Protocol: Thionation via Lawesson's Reagent[4][5][6]

Reagents:

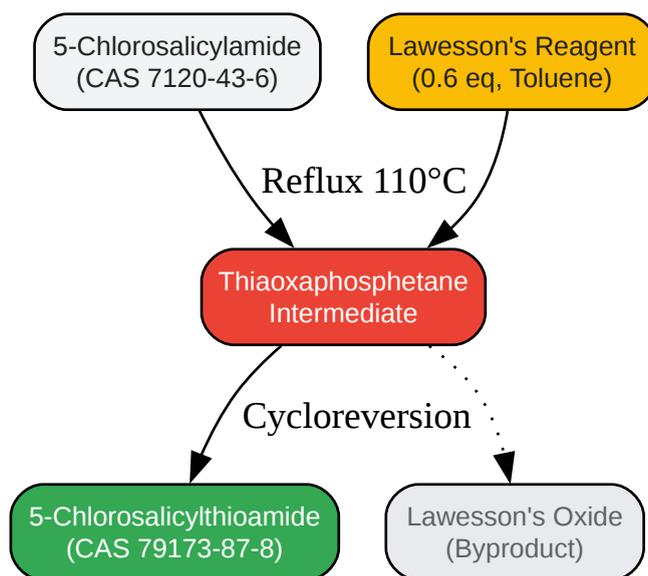
- Substrate: 5-Chloro-2-hydroxybenzamide (1.0 eq)[1]
- Reagent: Lawesson's Reagent (0.6 eq)[1]
- Solvent: Anhydrous Toluene or Xylene[1]

Methodology:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-2-hydroxybenzamide in anhydrous toluene (approx. 10 mL/g).
- Addition: Add Lawesson's Reagent in a single portion under an inert atmosphere ( or Ar).
- Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically moves faster (higher ) than the amide.[1]
- Workup: Cool to room temperature. The thioamide may precipitate upon cooling.[1] If not, concentrate the solvent in vacuo to 20% volume.[1]

- Purification: Filter the precipitate or purify via silica gel flash chromatography. Recrystallize from ethanol/water if necessary.[1]

## Synthesis Workflow Diagram



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Figure 2: Mechanistic pathway for the thionation of the amide precursor to the target thioamide.  
[1]

## Part 4: Biological & Research Applications

### Precursor for Hantzsch Thiazole Synthesis

The primary research utility of 5-chlorosalicylthioamide is its role as a binucleophile in the Hantzsch Thiazole Synthesis.[1] Reacting this thioamide with

-haloketones (e.g.,

-bromoacetophenones) yields 2-(5-chloro-2-hydroxyphenyl)thiazoles.[1] These derivatives are extensively explored as:

- Antimicrobials: Targeting MRSA and fungal strains (e.g., *Candida albicans*).[1][4]
- Kinase Inhibitors: The thiazole ring serves as a bioisostere for other aromatic linkers in kinase binding pockets.[1]

## Bioisosterism & Uncoupling Activity

Salicylanilides (e.g., Closantel, Niclosamide) act by uncoupling oxidative phosphorylation in mitochondria.<sup>[1]</sup> The thioamide moiety (-CSNH-) enhances lipophilicity (LogP ~1.<sup>[1]</sup>68)

compared to the amide (-CONH-), potentially improving membrane permeability.<sup>[1]</sup>

Researchers investigate this analog to modulate the pKa of the phenolic hydroxyl and alter the proton-shuttling capacity across mitochondrial membranes.<sup>[1]</sup>

## Part 5: Analytical Characterization

To validate the identity of synthesized 5-chlorosalicylthioamide, the following spectral signatures are diagnostic:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 11.0–12.0 ppm: Phenolic -OH (Broad singlet, exchangeable).<sup>[1]</sup>
  - δ 9.5 & 9.8 ppm: Thioamide -NH<sub>2</sub> protons.<sup>[1]</sup> Unlike amides, these often appear as two distinct broad singlets due to restricted rotation around the C-N bond.<sup>[1]</sup>
  - δ 7.8 ppm: Aromatic proton H6 (ortho to thioamide, deshielded by the anisotropic effect of C=S).<sup>[1]</sup>
  - δ 7.4 ppm: Aromatic proton H4 (meta to Cl).<sup>[1]</sup>
  - δ 6.9 ppm: Aromatic proton H3 (ortho to OH).<sup>[1]</sup>
- FT-IR Spectroscopy:
  - 3300–3150 cm<sup>-1</sup>: N-H stretching (often broader than amides).<sup>[1]</sup>
  - 1200–1050 cm<sup>-1</sup>: C=S stretching (The "Thioamide I/II" bands).<sup>[1]</sup> Crucial for distinguishing from the starting amide (C=O ~1650 cm<sup>-1</sup>).<sup>[1]</sup>

## References

- Olesen, S. O., et al. (1978).<sup>[1]</sup> "Thionation of Amides and Peptides." *Tetrahedron*, 34, 2433.<sup>[1]</sup> (Foundational reference for Lawesson's Reagent methodology).

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- Kawiak, A., et al. (2016).[1] "Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis...". Molecules, 21(6), 808.[1] Retrieved from [\[Link\]](#)[1]

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## Sources

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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